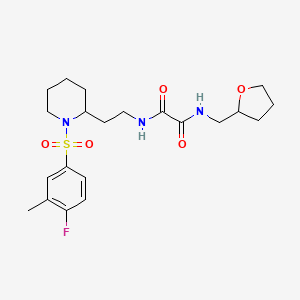
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has shown that the N-alkylation of the sulfonamide moiety can be a strategic approach in designing selective ligands for the 5-HT7 receptor or multifunctional agents for a polypharmacological approach to complex diseases. The study identified two compounds, one being a potent and selective 5-HT7 receptor antagonist and the other a multimodal 5-HT/dopamine receptor ligand, with both exhibiting antidepressant-like and pro-cognitive properties in animal models .
Synthesis Analysis
The synthesis of these compounds involves the N-alkylation of arylsulfonamide derivatives. The process has been optimized to yield compounds with high selectivity and potency for the target receptors. The study does not provide detailed synthetic pathways but indicates that the compounds were successfully synthesized and evaluated for their biological activity .
Molecular Structure Analysis
The molecular structure of these N-alkylated arylsulfonamides is characterized by the presence of a sulfonamide moiety, which is crucial for the interaction with the target receptors. The study suggests that the structural features of these compounds, such as the presence of a piperidine ring and the arylsulfonamide group, are important for their selectivity and potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and interaction of these compounds with their target receptors are not detailed in the study. However, it is implied that the N-alkylation of the sulfonamide moiety plays a significant role in the receptor binding and selectivity. The study also mentions the potential for these compounds to interact with multiple receptors, indicating a complex chemical reactivity profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are discussed in the context of their ability to cross the blood-brain barrier and their potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). The study compares the properties of sulfonamides with their isosteric sulfones, concluding that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has highlighted the synthesis of compounds related to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with promising anticancer activity. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer potentials against various cancer cell lines, suggesting these compounds could serve as potential therapeutic agents for cancer treatment (A. Rehman et al., 2018).
Neurotransmitter Receptor Modulation
Compounds structurally similar to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been studied for their potential in modulating neurotransmitter receptors. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized as α1-adrenergic receptor antagonists, exhibiting uro-selective activity and showing promise for treating conditions related to α1-adrenoceptor overactivity (A. Rak et al., 2016).
Pesticide Development
The unique chemical structure of related compounds, such as flubendiamide, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. This suggests the potential for derivatives of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide to contribute to the development of novel pesticides with unique modes of action, addressing the need for effective pest management solutions (Masanori Tohnishi et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O5S/c1-15-13-18(7-8-19(15)22)31(28,29)25-11-3-2-5-16(25)9-10-23-20(26)21(27)24-14-17-6-4-12-30-17/h7-8,13,16-17H,2-6,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOFHKVPARAGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

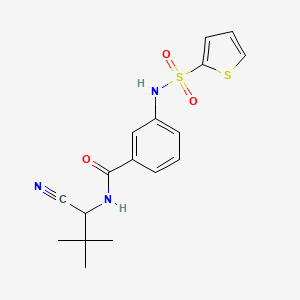
![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)
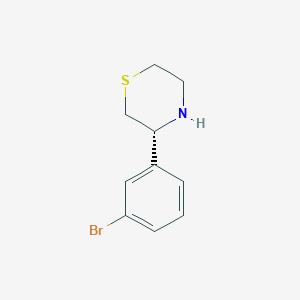
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)
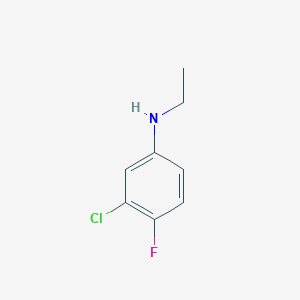
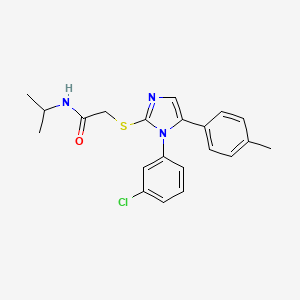
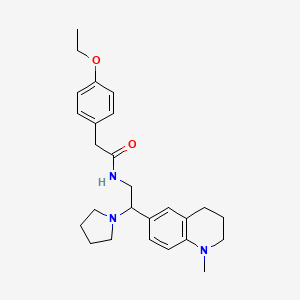
![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)